molecular formula C16H18N2O2 B15064458 1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one CAS No. 6687-72-5

1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one

Cat. No.: B15064458
CAS No.: 6687-72-5
M. Wt: 270.33 g/mol
InChI Key: FBNRKYNRQMJTFQ-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) is an organic compound with the molecular formula C16H18N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) typically involves the condensation of 2,3-dimethylquinoxaline with propenone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Quinoxaline derivatives with substituted functional groups.

Scientific Research Applications

1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
  • 1,1’-(6,7-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one

Uniqueness

1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(prop-2-en-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel materials and biologically active compounds.

Properties

CAS No.

6687-72-5

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-(2,3-dimethyl-4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C16H18N2O2/c1-5-15(19)17-11(3)12(4)18(16(20)6-2)14-10-8-7-9-13(14)17/h5-12H,1-2H2,3-4H3

InChI Key

FBNRKYNRQMJTFQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C2=CC=CC=C2N1C(=O)C=C)C(=O)C=C)C

Origin of Product

United States

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